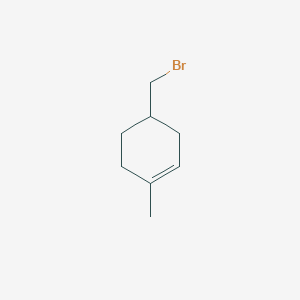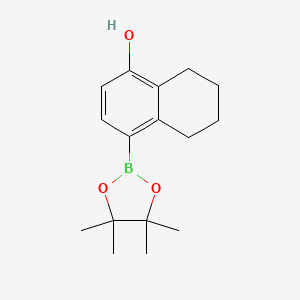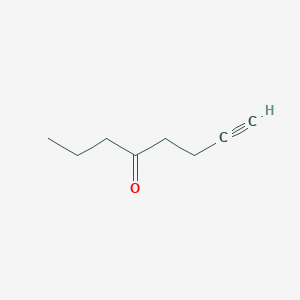
Oct-7-yn-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oct-7-yn-4-one: is an organic compound with the molecular formula C8H12O It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Sonogashira Coupling Reaction: One common method for synthesizing Oct-7-yn-4-one involves the Sonogashira coupling reaction. This reaction typically uses a palladium catalyst and copper co-catalyst to couple an alkyne with an aryl or vinyl halide.
Alkyne-Zipper Reaction: Another method involves the alkyne-zipper reaction, where an internal alkyne is converted to a terminal alkyne using a strong base like sodium hydride in the presence of a diamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Oct-7-yn-4-one can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Lithium aluminum hydride and hydrogen gas with a palladium catalyst are typical reducing agents.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted alkynes and alkenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Oct-7-yn-4-one is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and materials. Its unique structure allows for the formation of various derivatives through chemical modifications .
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. These molecules can be studied for their potential therapeutic effects and mechanisms of action .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers, coatings, and other advanced materials .
Wirkmechanismus
The mechanism of action of Oct-7-yn-4-one involves its interaction with various molecular targets and pathways. For instance, in chemical reactions, the triple bond in this compound can act as a reactive site for nucleophilic and electrophilic attacks. This reactivity is harnessed in synthetic chemistry to create diverse products .
Vergleich Mit ähnlichen Verbindungen
1-Octyn-3-ol: This compound has a similar alkyne structure but with a hydroxyl group at the third carbon.
1-Octen-7-yne: Another alkyne with a similar carbon chain length but differing in the position of the triple bond.
Uniqueness: Oct-7-yn-4-one is unique due to its specific positioning of the triple bond and carbonyl group, which imparts distinct reactivity and properties compared to other alkynes. This makes it particularly useful in specialized synthetic applications and research .
Eigenschaften
Molekularformel |
C8H12O |
|---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
oct-7-yn-4-one |
InChI |
InChI=1S/C8H12O/c1-3-5-7-8(9)6-4-2/h1H,4-7H2,2H3 |
InChI-Schlüssel |
IIFBQNVRTLXAKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)CCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



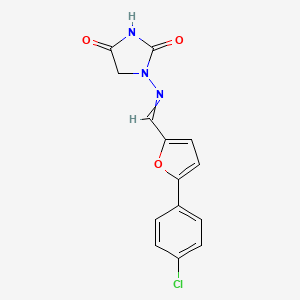
![Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate](/img/structure/B13979577.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide](/img/structure/B13979581.png)
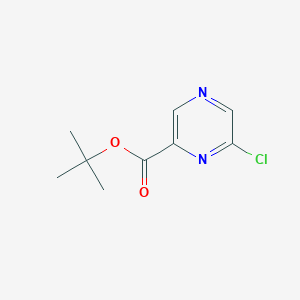
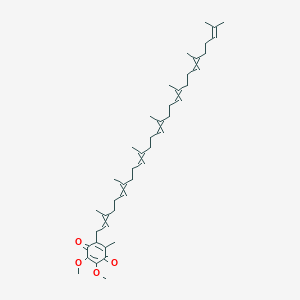

![2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid](/img/structure/B13979603.png)


